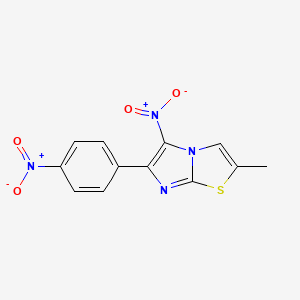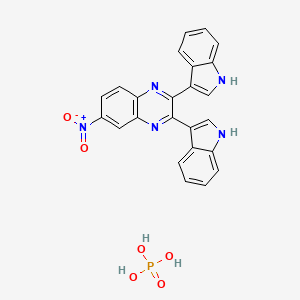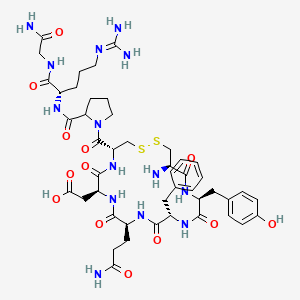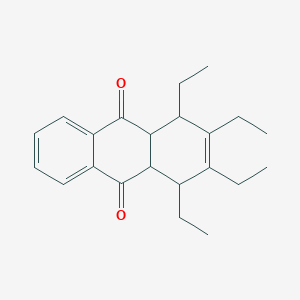
Bis(diphenylphosphinothioyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(diphenylthiophosphinyl)amine: is an organophosphorus compound characterized by the presence of two diphenylthiophosphinyl groups attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(diphenylthiophosphinyl)amine typically involves the reaction of diphenylthiophosphine with an amine. One common method is the reaction of diphenylthiophosphine chloride with ammonia or primary amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: In an industrial setting, the production of bis(diphenylthiophosphinyl)amine can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of solvents like toluene or dichloromethane can facilitate the reaction and improve the solubility of the reactants.
Chemical Reactions Analysis
Types of Reactions: Bis(diphenylthiophosphinyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophosphinyl groups to phosphines.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus centers, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like phosphorus trichloride or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, phosphines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Bis(diphenylthiophosphinyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of bis(diphenylthiophosphinyl)amine involves its interaction with molecular targets through its phosphorus centers. The compound can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. These interactions often involve the donation of lone pair electrons from the phosphorus atoms to the metal centers, facilitating the formation of catalytic intermediates.
Comparison with Similar Compounds
Bis(diphenylphosphino)amine: Similar in structure but lacks the sulfur atoms, leading to different chemical properties.
Triphenylphosphine: A widely used ligand in catalysis, but with different steric and electronic properties compared to bis(diphenylthiophosphinyl)amine.
Diphenylphosphine oxide: Contains oxygen instead of sulfur, resulting in different reactivity and applications.
Uniqueness: Bis(diphenylthiophosphinyl)amine is unique due to the presence of sulfur atoms, which impart distinct electronic properties and reactivity. This makes it particularly useful in forming stable complexes with metals and in applications requiring specific electronic characteristics.
Properties
CAS No. |
7242-14-0 |
|---|---|
Molecular Formula |
C24H21NP2S2 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
[(diphenylphosphinothioylamino)-phenylphosphinothioyl]benzene |
InChI |
InChI=1S/C24H21NP2S2/c28-26(21-13-5-1-6-14-21,22-15-7-2-8-16-22)25-27(29,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H,(H,25,28,29) |
InChI Key |
RGBZYCGDMBPOKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)NP(=S)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzamide, N-[3-[7-amino-4-[[4-(4-morpholinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-2-methylphenyl]-4-(dimethylamino)-](/img/structure/B14170507.png)
![N-[2-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]-1H-benzotriazole-1-acetamide](/img/structure/B14170514.png)
![1,1'-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14170525.png)

![Methyl 3'-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B14170547.png)
![[2-[(5R,8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14170554.png)
![1,1'-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine]](/img/structure/B14170563.png)



![Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14170577.png)
